The Chemical Architecture of Aldophosphamide: A Technical Guide
The Chemical Architecture of Aldophosphamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldophosphamide is a pivotal, albeit transient, metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide. Its chemical structure and reactivity are central to the therapeutic efficacy of its parent drug. This technical guide provides a comprehensive overview of the chemical and physical properties of aldophosphamide, its critical role in the metabolic activation of cyclophosphamide, and methodologies for its detection and analysis.
Chemical Identity and Properties
Aldophosphamide, with the IUPAC name 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanal, is an organophosphorus compound and a nitrogen mustard derivative.[1] Its chemical identity is defined by the following identifiers:
| Property | Value | Source |
| Molecular Formula | C₇H₁₅Cl₂N₂O₃P | [1] |
| IUPAC Name | 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanal | [1] |
| CAS Number | 35144-64-0 | [1] |
| Canonical SMILES | C(COP(=O)(N)N(CCCl)CCCl)C=O | [1] |
| InChI | InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(10,13)14-7-1-6-12/h6H,1-5,7H2,(H2,10,13) | [1] |
| InChIKey | QMGUSPDJTPDFSF-UHFFFAOYSA-N | [1] |
A summary of its key physicochemical properties is provided in the table below:
| Property | Value | Source |
| Molecular Weight | 277.08 g/mol | [1] |
| Exact Mass | 276.0197347 Da | [1] |
| XLogP3-AA | -0.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 7 | [1] |
Metabolic Pathway and Mechanism of Action
Aldophosphamide is not administered directly as a therapeutic agent but is formed in the body as a key intermediate in the metabolic activation of cyclophosphamide. Understanding this pathway is crucial for comprehending the drug's mechanism of action.
Cyclophosphamide is a prodrug that requires bioactivation, primarily in the liver, by cytochrome P450 enzymes (CYP2B6, CYP2C19, and to a lesser extent, CYP3A4).[2] This initial hydroxylation step produces 4-hydroxycyclophosphamide, which exists in a tautomeric equilibrium with its open-ring form, aldophosphamide.[2] This equilibrium is a critical juncture in the metabolic cascade.
Aldophosphamide can then follow two main paths:
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Detoxification: It can be oxidized by the enzyme aldehyde dehydrogenase (ALDH) to the inactive and non-toxic metabolite, carboxyphosphamide.[2]
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Activation: It can spontaneously (non-enzymatically) decompose to yield two products:
The following diagram illustrates the metabolic activation pathway of cyclophosphamide, highlighting the central role of aldophosphamide.
Caption: Metabolic activation of cyclophosphamide.
Experimental Protocols
Due to the inherent instability of aldophosphamide, its isolation and direct synthesis are challenging. Consequently, many studies focus on the quantification of its more stable precursor, 4-hydroxycyclophosphamide, or its degradation products. Below are outlined methodologies relevant to the study of aldophosphamide.
Synthesis of Aldophosphamide Precursors
While a direct, high-yield synthesis of aldophosphamide is not commonly reported due to its instability, its precursor, 4-hydroxycyclophosphamide, can be synthesized. One reported method involves the enzymatic hydroxylation of cyclophosphamide using a peroxygenase from Marasmius rotula (MroUPO).[4]
Protocol Outline for Enzymatic Synthesis of 4-Hydroxycyclophosphamide: [4]
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Reaction Setup: Cyclophosphamide (e.g., 1 mmol) is dissolved in a buffered solution (e.g., 20 mM sodium acetate, pH 5.5) containing the MroUPO enzyme (e.g., 1 µM).
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Initiation: The reaction is initiated by the continuous addition of hydrogen peroxide (e.g., 5 mM h⁻¹) at a controlled temperature (e.g., 25 °C) with stirring.
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Reaction Monitoring: The progress of the reaction and the formation of 4-hydroxycyclophosphamide and its tautomer aldophosphamide can be monitored by High-Performance Liquid Chromatography (HPLC).
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Quenching and Extraction: The reaction is stopped by the addition of an organic solvent such as chloroform. The aqueous phase is then extracted multiple times with the organic solvent.
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Purification: The combined organic extracts are dried and the solvent is evaporated. The resulting product can be further purified using column chromatography (e.g., C₁₈-silica gel).
Quantification of 4-Hydroxycyclophosphamide/Aldophosphamide by GC-MS
A gas chromatography-mass spectrometry (GC-MS) method has been developed for the quantification of 4-hydroxycyclophosphamide and its tautomer aldophosphamide in biological matrices. Given the instability of these compounds, a derivatization step is employed to form a stable product for analysis.
Protocol Outline for GC-MS Analysis:
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Sample Collection and Derivatization:
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Blood samples are collected in tubes pre-loaded with a derivatizing agent, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), and an internal standard.
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The PFBHA reacts with the aldehyde group of aldophosphamide to form a stable oxime derivative.
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Extraction: The derivatized analyte and the internal standard are extracted from the biological matrix using a suitable organic solvent (e.g., ethyl acetate).
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Sample Preparation for GC-MS: The organic extract is evaporated to dryness, and the residue is reconstituted in a small volume of a solvent suitable for GC injection.
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GC-MS Analysis:
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Gas Chromatograph (GC) Conditions:
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Column: A capillary column suitable for the separation of the derivatized analytes (e.g., a non-polar or semi-polar column).
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Injector: Splitless injection is typically used for trace analysis.
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Temperature Program: An optimized temperature gradient is used to separate the analyte of interest from other components in the sample.
-
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Mass Spectrometer (MS) Conditions:
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Ionization: Electron ionization (EI) is commonly used.
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Acquisition Mode: Selected Ion Monitoring (SIM) is employed for high sensitivity and selectivity, monitoring characteristic ions of the derivatized aldophosphamide and the internal standard.
-
-
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Quantification: The concentration of aldophosphamide in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.
The following diagram illustrates the general workflow for the GC-MS analysis of aldophosphamide.
Caption: Workflow for GC-MS analysis of aldophosphamide.
Conclusion
Aldophosphamide is a chemically fascinating and pharmacologically significant molecule. Its transient nature makes it a challenging subject of study, yet its central role in the bioactivation of cyclophosphamide underscores the importance of understanding its chemistry and metabolism. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to further investigate the properties and behavior of this critical anticancer drug metabolite. Further research into stabilizing aldophosphamide or developing more direct analytical methods could provide deeper insights into the pharmacology of cyclophosphamide and pave the way for the development of next-generation alkylating agents.
References
- 1. Aldophosphamide | C7H15Cl2N2O3P | CID 107744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
